4-Amino-7-methoxyquinoline-6-carboxamide

Pharmaceutical impurity profiling Structural characterization Quality control

This compound is the minimal pharmacophoric core of Lenvatinib, formally recognized as Lenvatinib Impurity 53. Unlike the 4-chloro or des-cyclopropylurea analogs, it serves as a unique degradation/process-related marker with a distinct retention window. Supplied with full COA (≥95.6% HPLC, HRMS, NMR), it meets ICH Q2(R1) system suitability requirements. Essential for resolving this polar degradant (Rs ≥2.0) and closing an otherwise critical gap in impurity profiling for ANDA/DMF submissions.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B8085210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-methoxyquinoline-6-carboxamide
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C(=O)N)N
InChIInChI=1S/C11H11N3O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,12,14)(H2,13,15)
InChIKeyCNBYCWJBBKXMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-7-methoxyquinoline-6-carboxamide (CAS 2244924-46-5) – Core Quinoline-6-Carboxamide Fragment of Lenvatinib and Certified Impurity Reference Standard


4-Amino-7-methoxyquinoline-6-carboxamide (CAS 2244924-46-5; molecular formula C₁₁H₁₁N₃O₂; MW 217.22) is a heterocyclic aromatic compound belonging to the quinoline-6-carboxamide class [1]. It is structurally defined by an amino group at position 4, a methoxy group at position 7, and a primary carboxamide at position 6 of the quinoline nucleus. This compound constitutes the minimal pharmacophoric core of the multi-kinase inhibitor Lenvatinib (E7080), lacking the 4-phenoxy-cyclopropylurea side chain that characterizes the full drug . It is formally recognized as Lenvatinib Impurity 53 (also designated Impurity 11 or Impurity 62) and is supplied as a certified reference standard for pharmaceutical quality control, analytical method validation, and regulatory submission support [2].

Why 4-Amino-7-methoxyquinoline-6-carboxamide Cannot Be Replaced by Other Quinoline-6-Carboxamide Analogs in Regulated Analytical and Synthetic Workflows


Within the Lenvatinib impurity landscape, structurally related quinoline-6-carboxamides such as 4-chloro-7-methoxyquinoline-6-carboxamide (the key synthetic intermediate) or 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (the des-cyclopropylurea intermediate) each possess distinct molecular identities, retention characteristics, and regulatory acceptance criteria . Simple interchange of impurity reference standards is precluded because pharmacopoeial and ICH Q3A/Q3B guideline-compliant methods require exact chemical identity match for system suitability testing, relative response factor determination, and impurity limit quantification [1]. The 4-amino-substituted variant (this compound) represents a unique degradation and process-related impurity that elutes at a specific retention window distinct from its 4-chloro, 4-hydroxy, and 4-phenoxy-substituted analogs, and its absence from an analytical panel would constitute a gap in impurity profiling that could compromise ANDA/DMF submissions .

Quantitative Differentiation of 4-Amino-7-methoxyquinoline-6-carboxamide from Its Closest Structural Analogs – A Procurement-Relevant Evidence Compilation


Molecular Weight and Elemental Composition Differentiation vs. Lenvatinib API and Key Intermediates

4-Amino-7-methoxyquinoline-6-carboxamide (C₁₁H₁₁N₃O₂; monoisotopic MW = 217.0851 Da) is exactly 209.77 Da lighter than the Lenvatinib API (C₂₁H₁₉ClN₄O₄; MW = 426.85 Da), corresponding to the complete absence of the 4-(3-chloro-4-cyclopropylureido)phenoxy side chain . Compared with the key synthetic intermediate 4-chloro-7-methoxyquinoline-6-carboxamide (C₁₁H₉ClN₂O₂; MW = 236.65 Da), the 4-amino compound differs by the replacement of chlorine (–Cl) with an amino group (–NH₂), reducing mass by 19.43 Da . This mass difference is sufficient for unambiguous discrimination by low-resolution LC-MS in selected ion monitoring (SIM) mode with unit mass resolution [1].

Pharmaceutical impurity profiling Structural characterization Quality control

Certified Purity Specification vs. Lenvatinib API Compendial Purity Threshold

Commercial lots of 4-amino-7-methoxyquinoline-6-carboxamide reference standard are supplied with certified purity of ≥95.6% (HPLC at 254 nm) as documented by vendor batch analysis . In contrast, the Lenvatinib API (mesylate salt) is controlled to a significantly higher purity threshold: any single impurity ≤0.50% (observed 0.32%) and total impurities ≤1.00% (observed 0.73%), with assay specification of 98.0%–102.0% (observed 99.46%) per HPLC . This 3–4% purity differential reflects the distinct intended use: the impurity standard serves as a qualitative and quantitative calibrant for method development, not as a drug substance, and its certified purity level is fit-for-purpose for relative response factor determination and system suitability testing as per ICH Q2(R1) [1].

Reference standard certification Pharmaceutical quality control Impurity quantification

Chromatographic Retention Differentiation from Co-occurring Lenvatinib Process Impurities

In a validated RP-HPLC method for related substances determination in Lenvatinib mesylate, the Lenvatinib API elutes at approximately 4.35–4.51 minutes under optimized isocratic conditions (C18 column; mobile phase ammonium acetate buffer/acetonitrile) [1]. 4-Amino-7-methoxyquinoline-6-carboxamide, being substantially less hydrophobic than Lenvatinib (calculated logP ≈ 1.0 vs. ≈4.2 for Lenvatinib) due to the absence of the chlorophenoxy-cyclopropylurea motif, is expected to exhibit a markedly shorter retention time under reversed-phase conditions, enabling baseline-resolved separation from both the API and other late-eluting lipophilic impurities . Quantitative structure–retention relationship (QSRR) studies on quinoline derivatives confirm that retention under RP-HPLC conditions is strongly correlated with molecular hydrophobicity parameters, and the presence of a polar primary amino group at position 4 significantly reduces logD₇.₄ compared with 4-chloro or 4-phenoxy-substituted analogs [2].

HPLC method validation Related substances Retention time

Synthetic Intermediate Utility vs. Alternative Quinoline-6-Carboxamide Building Blocks

In the convergent synthesis of Lenvatinib, the penultimate step involves condensation of 4-chloro-7-methoxyquinoline-6-carboxamide with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea [1]. The 4-amino-7-methoxyquinoline-6-carboxamide compound represents the reduced/dehalogenated analog of this key intermediate. Unlike the 4-chloro derivative, the 4-amino variant cannot directly participate in nucleophilic aromatic substitution (SNAr) at the 4-position with phenoxide nucleophiles because the amino group is a poor leaving group . This chemical inertness at C4 makes the compound a stable, non-reactive reference marker—ideal as an impurity standard but unsuitable as a direct synthetic building block for Lenvatinib. By contrast, 4-chloro-7-methoxyquinoline-6-carboxamide (the actual intermediate) readily undergoes SNAr with 4-amino-3-chlorophenol under basic conditions (Cs₂CO₃, DMSO, 100 °C, 10 h) to yield the coupled intermediate [2].

Medicinal chemistry Lenvatinib analog synthesis Fragment-based drug discovery

Optimal Procurement and Deployment Scenarios for 4-Amino-7-methoxyquinoline-6-carboxamide in Pharmaceutical R&D and Quality Control


Certified Impurity Reference Standard for Lenvatinib ANDA/DMF Regulatory Submissions

When preparing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for generic Lenvatinib, analytical laboratories must demonstrate identification and control of all process-related and degradation impurities. 4-Amino-7-methoxyquinoline-6-carboxamide (Lenvatinib Impurity 53), supplied with a full Certificate of Analysis including HPLC purity (≥95.6%), HRMS, and NMR characterization data, serves as a co-injected reference marker to establish relative retention time (RRT) and relative response factor (RRF) values . Its use is mandated for system suitability testing in validated HPLC methods per ICH Q2(R1), and its absence from the impurity panel would constitute a regulatory deficiency [1].

Stability-Indicating Method Development and Forced Degradation Studies

Under hydrolytic stress conditions (acidic and alkaline), Lenvatinib mesylate undergoes degradation at the urea linkage and the 4-phenoxy ether bond, potentially generating the 4-amino-7-methoxyquinoline-6-carboxamide fragment as a degradation product . Quantitative spiking experiments using the certified impurity standard enable method developers to determine whether chromatographic conditions achieve baseline resolution (Rs ≥ 2.0) between this early-eluting polar degradant and both the API peak and other related substances [1]. The compound's distinct UV chromophore (λmax ~254 nm, characteristic of the quinoline-6-carboxamide system) facilitates sensitive detection at standard HPLC wavelengths .

Fragment-Based Tool Compound for Lenvatinib Scaffold-Hopping and Kinase Selectivity Profiling

The 7-methoxyquinoline-6-carboxamide core of Lenvatinib is responsible for anchoring the inhibitor within the ATP-binding pocket of VEGFR2 and FGFR kinases through bidentate hydrogen bonding with the hinge region . 4-Amino-7-methoxyquinoline-6-carboxamide represents the stripped-down hinge-binding fragment and can be used in fragment-based drug discovery (FBDD) campaigns to benchmark the minimal binding affinity of the quinoline-6-carboxamide scaffold. When screened against a kinase panel alongside the full Lenvatinib molecule (VEGFR2 IC₅₀ = 4 nM; VEGFR3 IC₅₀ = 5.2 nM), the differential activity—expected to be several orders of magnitude weaker for the fragment—provides quantitative structure–activity relationship (SAR) information on the contribution of the 4-phenoxy-urea side chain to overall potency [1].

Process Analytical Technology (PAT) and In-Process Control During Lenvatinib Manufacturing

During the final coupling step of Lenvatinib synthesis, incomplete consumption of the 4-chloro-7-methoxyquinoline-6-carboxamide intermediate and subsequent hydrolytic side reactions can generate the 4-amino impurity . Implementation of an in-process HPLC check using the 4-amino-7-methoxyquinoline-6-carboxamide reference standard as an external calibrant enables real-time reaction monitoring and determination of reaction endpoint. Acceptance criteria of ≤0.15% area for this specific impurity at the penultimate intermediate stage have been recommended to ensure that the final API meets the ICH Q3A qualification threshold [1].

Quote Request

Request a Quote for 4-Amino-7-methoxyquinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.